

Ziresovir Demonstrates Superior Efficacy Over Placebo in Treating RSV in Hospitalized Infants

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Shanghai, China - Clinical trial results for the antiviral agent **Ziresovir** have shown statistically significant improvements in clinical outcomes and a greater reduction in viral load compared to a placebo control in hospitalized infants with Respiratory Syncytial Virus (RSV) infection. The pivotal Phase 3 AIRFLO trial, alongside a preceding Phase 2 study, provides robust evidence of **Ziresovir**'s potential as a key therapeutic option for this vulnerable patient population.

Ziresovir, an orally bioavailable inhibitor of the RSV fusion (F) protein, acts by preventing the virus from entering host cells, a critical step in the viral lifecycle.[1] This mechanism effectively curtails viral replication and spread within the respiratory tract.[1] The data from recent clinical studies underscore the drug's efficacy and favorable safety profile.

Key Efficacy and Safety Findings

The Phase 3 AIRFLO trial, a multicenter, double-blind, randomized, placebo-controlled study, enrolled infants and young children aged 1 to 24 months who were hospitalized with RSV infection.[2][3] Participants were administered **Ziresovir** or a placebo twice daily for five days. [2][3] The trial met its primary and key secondary endpoints, demonstrating **Ziresovir**'s superiority over placebo.

Efficacy Data

Key efficacy outcomes from the AIRFLO trial are summarized below:



Efficacy Endpoint	Ziresovir	Placebo	Difference	P-value	Citation(s)
Change in Wang Bronchiolitis Clinical Score at Day 3	-3.4 points	-2.7 points	-0.8 points	0.002	[2][3]
Change in RSV Viral Load at Day 5 (log10 copies/mL)	-2.5	-1.9	-0.6	0.006	[2][4]

The Wang bronchiolitis clinical score is a composite measure of disease severity, with lower scores indicating improvement. The significant reduction in this score for the **Ziresovir** group indicates a more rapid resolution of clinical signs and symptoms associated with RSV infection.

[2] Furthermore, the substantial decrease in RSV viral load in the **Ziresovir** arm points to the drug's potent antiviral activity.[2]

Safety Profile

Ziresovir was found to be well-tolerated with a safety profile comparable to that of the placebo. The incidence of adverse events was similar between the two groups.

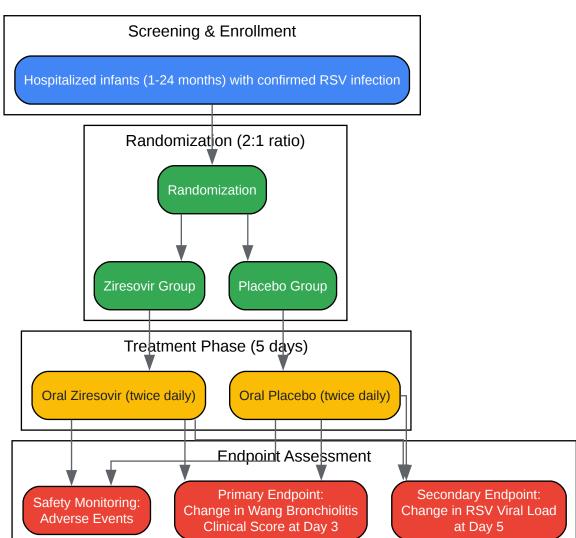
Safety Outcome	Ziresovir	Placebo	Citation(s)
Drug-Related Adverse Events	16%	13%	[2][3]
Most Common Adverse Events	Diarrhea (4%), Increased liver- enzyme level (3%), Rash (2%)	Diarrhea (2%), Increased liver- enzyme level (3%), Rash (1%)	[2][3]

No drug-related serious adverse events or deaths were reported in the **Ziresovir** group.[5]



Experimental Protocols AIRFLO Phase 3 Trial Design

The AIRFLO trial was a robustly designed study to evaluate the efficacy and safety of **Ziresovir**.



Experimental Workflow of the AIRFLO Phase 3 Trial

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Figure 1. Workflow of the AIRFLO Phase 3 Clinical Trial.

Inclusion Criteria: Hospitalized infants and young children (1 to 24 months of age) with virologically confirmed RSV infection.



Exclusion Criteria: Included co-infection with influenza or bacterial pneumonia, and known or suspected immunodeficiency.[6]

Intervention: Participants were randomized in a 2:1 ratio to receive either **Ziresovir** (at a dose of 10 to 40 mg, according to body weight) or a matching placebo, administered orally twice daily for five days.[2][3]

Wang Bronchiolitis Clinical Score

The primary efficacy endpoint was the change from baseline to day 3 in the Wang bronchiolitis clinical score. This score assesses the severity of bronchiolitis based on four clinical signs: respiratory rate, wheezing, chest retractions, and general condition. Each sign is scored from 0 to 3, with a total possible score ranging from 0 to 12. A higher score indicates greater severity.

RSV Viral Load Quantification

The key secondary endpoint was the change in RSV viral load from baseline to day 5. This was determined from nasopharyngeal samples using a quantitative real-time reverse transcription-polymerase chain reaction (qRT-PCR) assay. The general steps for this methodology are as follows:

- Sample Collection: Nasopharyngeal swabs or aspirates are collected from the participants.
- RNA Extraction: Viral RNA is extracted from the collected samples.
- qRT-PCR: The extracted RNA is subjected to a one-step qRT-PCR assay. This involves
 reverse transcription of the viral RNA to complementary DNA (cDNA), followed by real-time
 PCR amplification of a specific target gene of RSV.
- Quantification: The viral load is quantified by comparing the amplification cycle threshold (Ct) values of the clinical samples to a standard curve of known viral copy numbers. The results are typically expressed as log₁₀ copies per milliliter (copies/mL) of the sample.

Mechanism of Action: RSV F Protein Inhibition

Ziresovir's mechanism of action is targeted at the RSV fusion (F) protein, which is essential for the virus to enter host cells. By inhibiting the F protein, **Ziresovir** prevents the fusion of the viral envelope with the host cell membrane.



Respiratory Syncytial Virus (RSV) RSV Virion Ziresovir Inhibits Fusion Host Cell Host Cell Membrane Viral Entry & Infection

Mechanism of Action of Ziresovir

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Figure 2. Ziresovir's Inhibition of RSV F Protein-Mediated Fusion.

This targeted inhibition not only prevents the initial infection of cells but also blocks the formation of syncytia, which is the fusion of infected cells with neighboring healthy cells, a hallmark of RSV pathology.

Conclusion

The clinical trial data for **Ziresovir** provides compelling evidence of its efficacy and safety in treating hospitalized infants with RSV. The significant reduction in both clinical symptoms and viral load, coupled with a favorable safety profile, positions **Ziresovir** as a promising and much-needed therapeutic intervention for this common and potentially severe respiratory infection in



young children. Further evaluation in broader international trials is anticipated to confirm these findings.[2]

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